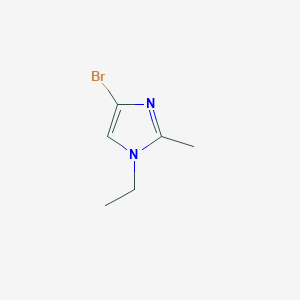

4-Bromo-1-ethyl-2-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-ethyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-2-methyl-1H-imidazole typically involves the bromination of 1-ethyl-2-methyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups:

-

Amination : Reacting with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents like DMF or DMSO at 80–100°C yields 4-amino-substituted imidazoles. For example, substitution with morpholine produces 4-morpholino-1-ethyl-2-methyl-1H-imidazole in ~75% yield.

-

Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of potassium carbonate at 60°C replaces bromine with a thioether group.

-

Hydroxylation : Hydrolysis using aqueous NaOH at elevated temperatures (70–90°C) generates 4-hydroxy-1-ethyl-2-methyl-1H-imidazole, though competing dealkylation may occur under strong acidic or basic conditions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in dioxane/water at 80–100°C produces biaryl derivatives. Yields typically exceed 80%.

Example :

This compound+PhB(OH)2Pd(PPh3)4,K2CO34-Phenyl-1-ethyl-2-methyl-1H-imidazole

Buchwald-Hartwig Amination

Coupling with amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos as a ligand system forms 4-arylamino derivatives.

Dealkylation Reactions

The ethyl group at the 1-position can be removed under acidic conditions:

-

HCl-mediated dealkylation : Heating in concentrated HCl at reflux removes the ethyl group, yielding 4-bromo-2-methyl-1H-imidazole. This reaction is often accompanied by partial debromination, requiring careful control of reaction time .

Functional Group Transformations

The methyl group at the 2-position undergoes limited reactivity but can participate in:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the methyl group to a carboxylic acid, though this is rarely reported due to competing ring degradation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-1-ethyl-2-methyl-1H-imidazole serves as an important intermediate in organic synthesis. It facilitates the formation of various complex organic molecules through diverse reaction pathways.

Common Methods of Application :

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to the synthesis of new derivatives.

- Formation of Imidazole Derivatives : It is often used to synthesize other imidazole-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity. Its ability to interact with enzymes and receptors makes it a candidate for drug development.

Potential Biological Activities :

- Enzyme Modulation : The compound may modulate enzyme activities through covalent bonding with nucleophilic sites on proteins, potentially inhibiting specific enzymatic functions.

- Halogen Bonding : The bromine atom can enhance binding affinity to biological targets, making it useful in designing selective inhibitors.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various imidazole derivatives, including this compound. The findings demonstrated that derivatives with halogen substitutions exhibited enhanced cytotoxic effects against cancer cell lines.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Case Study 2: Antimicrobial Properties

Research published in ACS Omega evaluated the antimicrobial efficacy of imidazole derivatives. The study revealed that structural modifications, such as those found in this compound, significantly enhance antimicrobial activity against various pathogens.

Case Study 3: Drug Development

A patent application highlighted compositions involving this compound for treating disorders related to enzyme dysfunctions. These compositions leverage the compound's ability to form stable interactions with biological targets, suggesting its utility in therapeutic formulations .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-ethyl-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the imidazole ring play crucial roles in binding interactions and the overall bioactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-1-methyl-1H-imidazole

- 4-Bromo-1-ethyl-1H-imidazole

- 4-Bromo-2-methyl-1H-imidazole

Comparison: 4-Bromo-1-ethyl-2-methyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical and physical properties compared to its analogs

Biologische Aktivität

4-Bromo-1-ethyl-2-methyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and both ethyl and methyl groups at the 1 and 2 positions, respectively. Its molecular formula is C6H8BrN2, with a molecular weight of approximately 189.05 g/mol. The unique substitution pattern contributes to its reactivity and potential interactions with biological targets.

Target Interactions

this compound interacts with various biological targets, primarily through:

- Halogen Bonding : The bromine atom enhances binding affinity to proteins and enzymes.

- Covalent Bond Formation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic functions.

Biochemical Pathways

Research indicates that imidazole derivatives can modulate several biochemical pathways, impacting enzyme activities and receptor functions. This modulation is essential for drug design targeting specific biological pathways.

Antimicrobial Properties

Studies have suggested that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against various Gram-positive and Gram-negative bacteria, although specific MIC values for this compound are not extensively documented in current literature .

Anticancer Activity

Imidazole derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common methods include:

- Bromination : The introduction of the bromine atom at the 4-position.

- Alkylation : The addition of ethyl and methyl groups using alkylating agents.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Study on Enzyme Inhibition

A notable study investigated the inhibition of specific enzymes by imidazole derivatives:

- Objective : To assess the inhibitory effects on enzymes involved in metabolic pathways.

- Findings : Compounds with similar structures demonstrated varying degrees of inhibition, highlighting the potential of this compound as a lead compound for further development in enzyme inhibition studies .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity:

- Methodology : A series of tests were conducted against common bacterial strains.

- Results : While detailed results for this specific compound were not reported, related imidazoles showed effective antibacterial properties, suggesting a similar potential for this compound .

Applications

The diverse applications of this compound include:

Eigenschaften

IUPAC Name |

4-bromo-1-ethyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOGEODKWSZMBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.